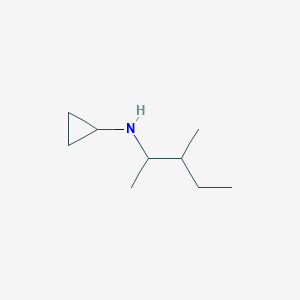

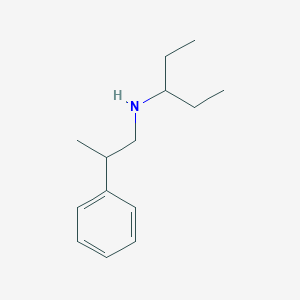

![molecular formula C9H18N2 B1420325 {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine CAS No. 1137476-92-6](/img/structure/B1420325.png)

{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine

Übersicht

Beschreibung

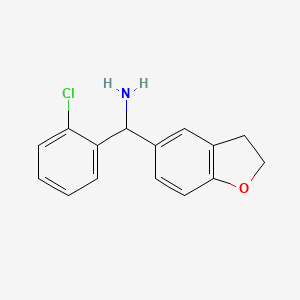

“{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine” is a chemical compound with the molecular formula C9H18N2 . It belongs to the class of organic compounds known as tropane alkaloids, which are characterized by the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo .

Synthesis Analysis

The synthesis of “{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine” and related compounds has been a subject of interest due to their wide array of biological activities . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo .Molecular Structure Analysis

The molecular structure of “{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine” is characterized by an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . The structure can be viewed using computational chemistry tools .Physical And Chemical Properties Analysis

“{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine” has a molecular weight of 140.23 . It is a colorless to white to yellow liquid or semi-solid or solid at room temperature . The boiling point is predicted to be around 203.6°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide array of biological activities. Research aimed at the stereoselective preparation of this structure has been significant due to its presence in medically important compounds .

Nematicidal Activity

Derivatives of 8-azabicyclo[3.2.1]octan-3-yl have shown promising nematicidal activity against pinewood nematodes and root-knot nematodes. These compounds, designed from 5-HT3 receptor antagonists, have been synthesized and evaluated for their potential as environmentally friendly and efficient nematicides .

Neurotransmitter Research

The structural similarity of the 8-azabicyclo[3.2.1]octane derivatives to serotonin (5-HT) allows them to interact with 5-HT receptors. This interaction is crucial for understanding various physiological activities in both vertebrates and invertebrates, such as mood, appetite, and sleep .

Development of Pesticides

The search for novel, less toxic, and more environmentally friendly pesticides has led to the exploration of 8-azabicyclo[3.2.1]octane derivatives. Their nematicidal properties and potential for low environmental impact make them candidates for pesticide development .

Stereochemical Control in Synthesis

The stereochemical control achieved in the synthesis of the 8-azabicyclo[3.2.1]octane architecture is crucial for creating compounds with specific biological activities. This control is essential for the development of pharmaceuticals and other biologically active molecules .

Pharmaceutical Applications

Due to the biological significance of the tropane scaffold, 8-azabicyclo[3.2.1]octane derivatives are being explored for their pharmaceutical applications. Their ability to mimic or interfere with neurotransmitter systems opens up possibilities for drug development in areas such as neurology and psychiatry .

Eigenschaften

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLGJYZMVRWAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

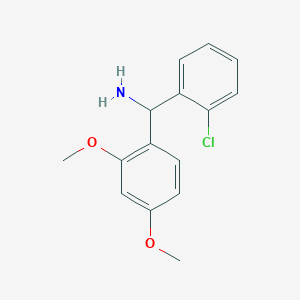

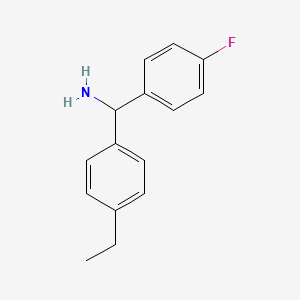

![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)

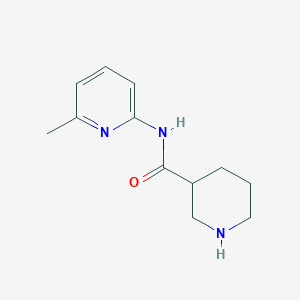

![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one](/img/structure/B1420264.png)